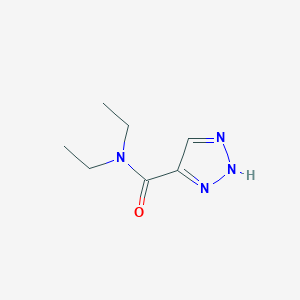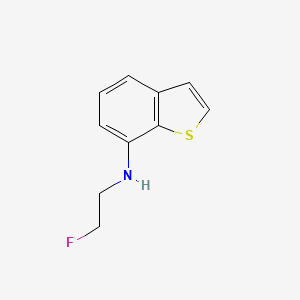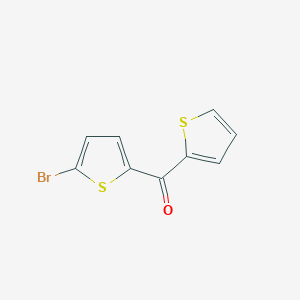
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position of one thiophene ring and a methanone group linking it to another thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone typically involves the bromination of thiophene derivatives followed by a coupling reaction. One common method involves the bromination of thiophene-2-carboxaldehyde to produce 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then subjected to a coupling reaction with thiophene-2-ylmethanone under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination and coupling reactions, similar to the laboratory synthesis but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiophene thiols and other reduced forms.
Coupling Products: Complex thiophene derivatives with extended conjugation.
Aplicaciones Científicas De Investigación
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a thiophene ring.
Bis(thiophen-2-yl)benzothiadiazole: Contains two thiophene rings linked to a benzothiadiazole moiety.
4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Contains brominated thiophene rings linked to a thiadiazolo-pyridazine core.
Uniqueness
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern and the presence of a methanone linkage between two thiophene rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in organic synthesis and material science .
Propiedades
Fórmula molecular |
C9H5BrOS2 |
|---|---|
Peso molecular |
273.2 g/mol |
Nombre IUPAC |
(5-bromothiophen-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H5BrOS2/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H |
Clave InChI |
IVJKVYXVAXNHCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


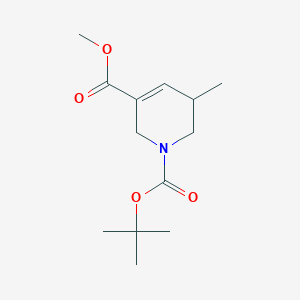

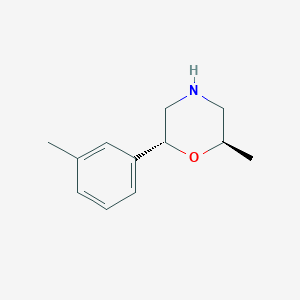

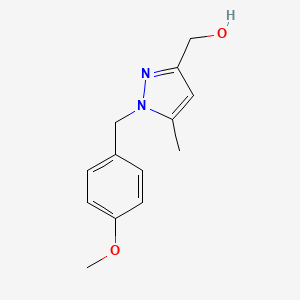
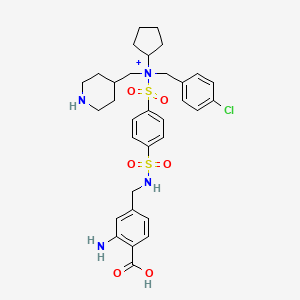


![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
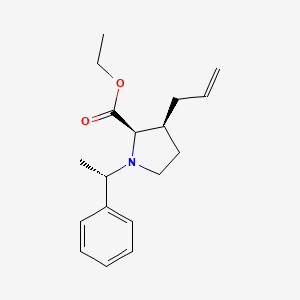

![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
